

# Zibotentan vs. Atrasentan: A Comparative Analysis for Castration-Resistant Prostate Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Zibotentan**

Cat. No.: **B1684529**

[Get Quote](#)

A comprehensive review of two investigational endothelin-A receptor antagonists, **zibotentan** and atrasentan, in the treatment of castration-resistant prostate cancer (CRPC). This guide provides a detailed comparison of their clinical efficacy, safety profiles, and mechanisms of action, supported by data from pivotal Phase III clinical trials.

For researchers and drug development professionals navigating the landscape of therapeutic options for castration-resistant prostate cancer (CRPC), a thorough understanding of investigational agents is paramount. This guide offers an objective comparison of **zibotentan** and atrasentan, two selective endothelin-A (ETA) receptor antagonists that have been evaluated in late-stage clinical trials for CRPC. While neither agent ultimately demonstrated a significant survival benefit leading to regulatory approval for this indication, a detailed examination of their clinical trial data and underlying mechanisms provides valuable insights for the scientific community.

## Mechanism of Action: Targeting the Endothelin Axis

Both **zibotentan** and atrasentan are small molecule inhibitors that selectively target the endothelin-A (ETA) receptor. The endothelin axis, particularly the binding of endothelin-1 (ET-1) to the ETA receptor, is implicated in various processes that drive cancer progression, including cell proliferation, evasion of apoptosis, angiogenesis, and bone metastasis.<sup>[1][2]</sup> By blocking the ET-1/ETA signaling pathway, these drugs were developed with the aim of inhibiting tumor growth and progression in CRPC.<sup>[1][2]</sup>

The binding of ET-1 to the ETA receptor activates several downstream signaling cascades, including the MAPK, PI3K/Akt, and NF- $\kappa$ B pathways, which are crucial for cell survival and proliferation.<sup>[1]</sup> **Zibotentan** and atrasentan competitively inhibit this binding, thereby disrupting these pro-survival signals.



[Click to download full resolution via product page](#)

Endothelin-A Receptor Signaling Pathway in Prostate Cancer.

## Clinical Efficacy in Castration-Resistant Prostate Cancer

The clinical development of both **zibotentan** and atrasentan in CRPC was primarily evaluated in large, randomized, placebo-controlled Phase III trials. The key efficacy endpoints in these studies were overall survival (OS) and progression-free survival (PFS) or time to progression (TTP).

## Zibotentan: The ENTHUSE Trials

**Zibotentan** was investigated in a series of Phase III trials known as the ENTHUSE (Endothelin-A Use) program.

- ENTHUSE M1 (Study 14): This trial evaluated **zibotentan** in patients with metastatic CRPC. The study did not meet its primary endpoint of improving overall survival.
- ENTHUSE M0 (Study 15): This study focused on patients with non-metastatic CRPC. It was also terminated early due to the unlikelihood of meeting its primary efficacy endpoints of progression-free and overall survival.
- ENTHUSE M1c (Study 33): This trial assessed **zibotentan** in combination with docetaxel chemotherapy in patients with metastatic CRPC. The addition of **zibotentan** to docetaxel did not result in a significant improvement in overall survival compared to docetaxel alone.

## Atrasentan: Key Phase III Trials

Atrasentan was also evaluated in several Phase III trials for CRPC.

- SWOG S0421: This large, randomized trial investigated the addition of atrasentan to docetaxel and prednisone in men with metastatic CRPC. The study was halted for futility as the addition of atrasentan did not improve either progression-free survival or overall survival.
- SPINE (Study M00-244) and Study M00-211: These trials evaluated atrasentan as a monotherapy in men with metastatic and non-metastatic CRPC, respectively. While some biological activity was observed, neither trial demonstrated a significant benefit in their primary endpoints.

## Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the pivotal Phase III trials of **zibotentan** and atrasentan in CRPC.

Table 1: Comparison of Efficacy in Metastatic CRPC

| Endpoint                           | Zibotentan<br>(ENTHUSE<br>M1c) +<br>Docetaxel | Placebo +<br>Docetaxel | Atrasentan<br>(SWOG S0421)<br>+ Docetaxel | Placebo +<br>Docetaxel |
|------------------------------------|-----------------------------------------------|------------------------|-------------------------------------------|------------------------|
| Overall Survival<br>(OS)           |                                               |                        |                                           |                        |
| Median OS<br>(months)              | 20.0                                          | 19.2                   | 17.8                                      | 17.6                   |
| Hazard Ratio<br>(95% CI)           | 1.00 (0.84 - 1.18)                            | -                      | 1.04 (0.90 - 1.19)                        | -                      |
| p-value                            | 0.963                                         | -                      | 0.64                                      | -                      |
| Progression-Free<br>Survival (PFS) |                                               |                        |                                           |                        |
| Median PFS<br>(months)             | Not Reported                                  | Not Reported           | 9.2                                       | 9.1                    |
| Hazard Ratio<br>(95% CI)           | Not Reported                                  | -                      | 1.02 (0.89 - 1.16)                        | -                      |
| p-value                            | Not Reported                                  | -                      | 0.81                                      | -                      |

Table 2: Comparison of Efficacy in Non-Metastatic CRPC

| Endpoint                           | Zibotentan<br>(ENTHUSE M0) | Placebo      | Atrasentan<br>(SPINE)                                       | Placebo |
|------------------------------------|----------------------------|--------------|-------------------------------------------------------------|---------|
| Overall Survival<br>(OS)           |                            |              |                                                             |         |
| Hazard Ratio<br>(95% CI)           | 1.13 (0.73 - 1.76)         | -            | Not Reported                                                | -       |
| p-value                            | 0.589                      | -            | Not Reported                                                | -       |
| Progression-Free<br>Survival (PFS) |                            |              |                                                             |         |
| Hazard Ratio<br>(95% CI)           | 0.89 (0.71 - 1.12)         | -            | Not Reported                                                | -       |
| p-value                            | 0.330                      | -            | Not Reported                                                | -       |
| Time to<br>Progression<br>(TTP)    |                            |              |                                                             |         |
| Median TTP<br>(days)               | Not Reported               | Not Reported | Delayed by 93<br>days (not<br>statistically<br>significant) | -       |
| p-value                            | Not Reported               | -            | 0.288                                                       | -       |

Table 3: Comparison of Common Adverse Events (Grade  $\geq 3$ )

| Adverse Event                  | Zibotentan<br>(ENTHUSE<br>M1c) +<br>Docetaxel (%) | Placebo +<br>Docetaxel (%) | Atrasentan<br>(SWOG S0421)<br>+ Docetaxel<br>(%) | Placebo +<br>Docetaxel (%) |
|--------------------------------|---------------------------------------------------|----------------------------|--------------------------------------------------|----------------------------|
| Peripheral Edema               | 52.7 (any grade)                                  | Not Reported               | Not Reported                                     | Not Reported               |
| Diarrhea                       | 35.4 (any grade)                                  | Not Reported               | Not Reported                                     | Not Reported               |
| Alopecia                       | 33.9 (any grade)                                  | Not Reported               | Not Reported                                     | Not Reported               |
| Nausea                         | 33.3 (any grade)                                  | Not Reported               | Not Reported                                     | Not Reported               |
| Any Grade $\geq 3$<br>Toxicity | Not Reported                                      | Not Reported               | 57                                               | 60                         |

## Experimental Protocols

The pivotal Phase III trials for both **zibotentan** and atrasentan were designed as randomized, double-blind, placebo-controlled studies.

### Zibotentan (ENTHUSE Program)

- Patient Population: Patients with metastatic or non-metastatic castration-resistant prostate cancer. Specific trials had further inclusion criteria, such as the ENTHUSE M1c trial which required patients to be candidates for docetaxel chemotherapy.
- Intervention: **Zibotentan** was administered orally at a dose of 10 mg once daily, either as a monotherapy or in combination with standard-of-care docetaxel (75 mg/m<sup>2</sup> intravenously every 21 days).
- Comparator: Placebo, either as a monotherapy or in combination with docetaxel.
- Primary Endpoints: The primary endpoints were typically overall survival (OS) and progression-free survival (PFS).
- Statistical Analysis: Efficacy endpoints were generally analyzed using a log-rank test to compare the time-to-event distributions between the treatment and placebo arms. Hazard

ratios and their corresponding confidence intervals were calculated.

## Atrasentan (SWOG S0421)

- Patient Population: Men with metastatic castration-resistant prostate cancer who were candidates for docetaxel-based chemotherapy.
- Intervention: Atrasentan was administered orally at a dose of 10 mg daily in combination with docetaxel (75 mg/m<sup>2</sup> intravenously every 21 days) and prednisone (5 mg orally twice daily).
- Comparator: Placebo in combination with docetaxel and prednisone.
- Primary Endpoints: The co-primary endpoints were progression-free survival (PFS) and overall survival (OS).
- Statistical Analysis: The trial was designed to detect a clinically meaningful improvement in OS and PFS with the addition of atrasentan. An intent-to-treat analysis was performed using a log-rank test.

[Click to download full resolution via product page](#)

Generalized Phase III Clinical Trial Workflow.

## Conclusion

In conclusion, both **zibotentan** and atrasentan, despite their sound preclinical rationale targeting the endothelin-A receptor pathway, failed to demonstrate a significant clinical benefit in improving overall survival or progression-free survival in patients with castration-resistant prostate cancer in large Phase III trials. The data from the ENTHUSE program and the SWOG S0421 trial, among others, consistently showed a lack of efficacy for these agents, both as monotherapy and in combination with chemotherapy. While the safety profiles were generally manageable, the primary outcomes did not support their further development for this indication. This comparative guide underscores the challenges in translating promising preclinical findings into clinical success and highlights the importance of robust Phase III data in drug development for oncology. The insights gained from the trials of **zibotentan** and atrasentan contribute to the

broader understanding of the endothelin pathway's role in prostate cancer and inform future research in this area.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Endothelin receptor antagonists in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zibotentan vs. Atrasentan: A Comparative Analysis for Castration-Resistant Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684529#zibotentan-versus-atrasentan-for-castration-resistant-prostate-cancer>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)